Product packaging for 4-Hydroxyclomiphene(Cat. No.:CAS No. 104575-08-8)

4-Hydroxyclomiphene

Cat. No.: B10858560
CAS No.: 104575-08-8
M. Wt: 422.0 g/mol
InChI Key: LTZHRTXXQIPLOH-OCEACIFDSA-N
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Description

4-Hydroxyclomiphene is a significant monohydroxylated metabolite of the selective estrogen receptor modulator (SERM) clomiphene . It is a subject of interest in diverse research fields due to its potent biological activity. In pharmacological studies, this compound has been shown to be a highly effective anti-estrogen, demonstrating a powerful ability to inhibit the uterotrophic effect of estradiol in experimental models . Its mechanism of action involves binding to intracellular estrogen receptors (ERs), and it has a notably higher affinity for the ER compared to the parent compound clomiphene, which is a mixture of enclomiphene and zuclomiphene isomers . This enhanced receptor affinity makes it a valuable compound for investigating the structure-activity relationships of nonsteroidal antiestrogens and their growth-inhibitory effects on hormone-responsive cells . Furthermore, this compound has important applications in analytical chemistry and sports doping control. Researchers have identified various hydroxy clomiphene isomers, including this compound, as relevant, long-term metabolites, and their urinary excretion profiles are critical for developing advanced mass spectrometry methods to distinguish intentional doping from accidental exposure via contaminated food products . This product, this compound (CAS 79838-51-0), is provided as a high-purity chemical standard to support reliable and reproducible scientific investigations. It is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28ClNO2 B10858560 4-Hydroxyclomiphene CAS No. 104575-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104575-08-8

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

IUPAC Name

4-[(E)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol

InChI

InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25+

InChI Key

LTZHRTXXQIPLOH-OCEACIFDSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)O

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O

Origin of Product

United States

Molecular and Metabolic Research of 4 Hydroxyclomiphene

Clomiphene Biotransformation Pathways Yielding 4-Hydroxyclomiphene

The metabolic conversion of clomiphene is a critical process that leads to the formation of various metabolites, including the pharmacologically significant this compound. This biotransformation is primarily an oxidative process carried out in the liver and intestines. nih.gov The pathways involve several key reactions, with hydroxylation being a principal step in the formation of this compound. nih.govnih.gov The metabolism of clomiphene is extensive, resulting in numerous phase I and phase II metabolites. nih.gov Clomiphene itself is a prodrug, and its therapeutic activity is largely dependent on the formation of its active metabolites, particularly 4-hydroxylated forms. researchgate.netwikipedia.org

The biotransformation pathways are complex and involve multiple enzymatic systems. In vitro studies using human liver microsomes have identified nine different metabolites of clomiphene. oup.com These metabolic reactions include not only hydroxylation but also N-dealkylation, N-oxidation, and further conjugation reactions. nih.govnih.gov The resulting metabolites exhibit varying degrees of activity at the estrogen receptor, with this compound being one of the most potent. nih.govnih.gov

Role of Cytochrome P450 Enzymes in Hydroxylation

The hydroxylation of clomiphene to form this compound is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govoup.com These enzymes are essential for the metabolism of a wide range of xenobiotics, including many pharmaceutical drugs. nih.gov In the context of clomiphene, specific CYP isoforms play distinct and sometimes overlapping roles in its metabolic activation. The 4-hydroxylation reaction is a key bioactivation step, as the resulting metabolites have a significantly higher affinity for the estrogen receptor than the parent compound. researchgate.netwikipedia.org

Research has consistently identified Cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for the metabolism of clomiphene, specifically the 4-hydroxylation of the (E)-isomer of clomiphene to (E)-4-Hydroxyclomiphene. nih.govresearchgate.netcertara.comjst.go.jp In vitro studies with human liver microsomes and recombinant CYP enzymes have confirmed that CYP2D6 is the key enzyme in this conversion. oup.comresearchgate.net The formation of (E)-4-Hydroxyclomiphene is significantly correlated with the amount of microsomal CYP2D6 protein. researchgate.net

The activity of CYP2D6 is subject to significant genetic polymorphism, which leads to inter-individual variability in the rate of clomiphene metabolism. nih.govresearchgate.net Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.gov Studies have shown a strong gene-dose effect, where individuals with non-functional CYP2D6 alleles (poor metabolizers) exhibit significantly lower plasma concentrations of (E)-4-Hydroxyclomiphene compared to those with functional alleles (extensive metabolizers). nih.govresearchgate.netpa2online.org Specifically, the maximum concentration (Cmax) of (E)-4-Hydroxyclomiphene was found to be 8 to 12 times lower in subjects with non-functional CYP2D6 alleles. oup.comnih.gov Inhibition experiments further support the central role of CYP2D6; for instance, the CYP2D6 inhibitor quinidine completely inhibits the metabolism of enclomiphene in human liver microsomes. nih.govcertara.comjst.go.jp

CYP3A4 and CYP3A5 : These enzymes are primarily involved in the N-dealkylation of both clomiphene isomers. oup.comoup.com Specifically, (Z)-clomiphene is almost exclusively transformed into (Z)-N-desethylclomiphene by CYP3A4 and, to a lesser extent, CYP2D6. oup.comoup.com CYP3A4 also contributes to the N-de-ethylation of (E)-clomiphene, a process that can be significantly influenced by the presence of cytochrome b5. oup.comoup.com Furthermore, CYP3A5 shows the highest activity in the de-ethylation of (E)-4-OH-clomiphene. oup.comoup.com The inhibition of CYP3A4 leads to reduced formation of the highly active metabolite (E)-4-hydroxy-N-desethylclomiphene. pa2online.org

CYP2B6 : This enzyme contributes to the formation of (E)-4-Hydroxyclomiphene, although to a lesser extent than CYP2D6. oup.comoup.comcore.ac.uk This pathway provides a route for the formation of the active metabolite that is independent of CYP2D6, which may be relevant in individuals who are poor metabolizers for CYP2D6. core.ac.uknih.gov

CYP2C19 and CYP2C8 : These enzymes are also involved in the metabolism of clomiphene. oup.com They contribute to the formation of (E)-N-desethyl-clomiphene and the de-ethylation of (E)-4-OH-clomiphene. oup.comoup.com

The following table summarizes the primary roles of different CYP enzymes in clomiphene metabolism.

EnzymePrimary Metabolic Reaction(s)Substrate(s)Product(s)
CYP2D6 4-Hydroxylation(E)-Clomiphene(E)-4-Hydroxyclomiphene
N-dealkylation(Z)-Clomiphene(Z)-N-desethylclomiphene
CYP3A4 N-dealkylation(E)-Clomiphene, (Z)-Clomiphene(E)-N-desethyl-clomiphene, (Z)-N-desethylclomiphene
CYP3A5 De-ethylation(E)-4-OH-clomiphene(E)-4-hydroxy-N-desethylclomiphene
CYP2B6 4-Hydroxylation(E)-Clomiphene(E)-4-Hydroxyclomiphene (minor pathway)
CYP2C19 N-dealkylation(E)-Clomiphene(E)-N-desethyl-clomiphene
CYP2C8 N-dealkylation(E)-Clomiphene(E)-N-desethyl-clomiphene

Stereoselective Metabolism and Formation of Isomers

(E)-4-Hydroxyclomiphene is a major active metabolite formed from the hydroxylation of (E)-clomiphene, a reaction catalyzed predominantly by CYP2D6. oup.comresearchgate.net This metabolite is considered one of the key components in the bioactivation of clomiphene. researchgate.net

Formation: The formation of (E)-4-Hydroxyclomiphene is strongly dependent on the CYP2D6 enzyme. nih.gov In vitro studies have demonstrated that the formation rate of this metabolite correlates with the CYP2D6 genotype. researchgate.netresearchgate.net Following oral administration, this compound is a detectable elimination product. nih.gov In one study, the excretion of 4-hydroxy-enclomiphene was highest during the first day after administration. dshs-koeln.de

Activity: (E)-4-Hydroxyclomiphene exhibits a significantly higher binding affinity for the estrogen receptor compared to the parent compound. nih.govwikipedia.org Its affinity is reported to be up to 331 times that of estradiol (B170435) in some assays. nih.gov Research has identified (E)-4-Hydroxyclomiphene as a potent inhibitor of estrogen receptor activity, with a 50% inhibitory concentration (IC50) of 2.5 nM. oup.comnih.govhiv-druginteractions.org This high potency underscores its importance to the pharmacological effects of clomiphene.

The formation of (Z)-4-Hydroxyclomiphene also occurs, although it is a minor pathway compared to the hydroxylation of the (E)-isomer. oup.comoup.com

Formation: (Z)-4-Hydroxyclomiphene is formed from (E)-clomiphene, catalyzed to a minor extent by CYP2D6. oup.comoup.com The primary metabolic route for (Z)-clomiphene is N-dealkylation to (Z)-N-desethyl-clomiphene, and no other metabolites of (Z)-clomiphene are observed at significant levels. oup.comoup.com

Activity: The (Z)-isomer of this compound is less active at the estrogen receptor than its (E)-counterpart. oup.com Its IC50 for the inhibition of estradiol's effect was found to be 31 nM, which is considerably higher than that of (E)-4-Hydroxyclomiphene. oup.com The relative affinity of (Z)-4-hydroxyclomifene for the estrogen receptor is about 16% that of estradiol, compared to 285% for the (E)-isomer. wikipedia.org

The following table compares the isomers of this compound.

IsomerPrimary Parent CompoundKey Forming EnzymeEstrogen Receptor Inhibitory Potency (IC50)
(E)-4-Hydroxyclomiphene (E)-ClomipheneCYP2D62.5 nM oup.comnih.govhiv-druginteractions.org
(Z)-4-Hydroxyclomiphene (E)-ClomipheneCYP2D6 (minor)31 nM oup.com

Formation of Related Hydroxylated and De-ethylated Metabolites

Clomiphene undergoes extensive Phase I and Phase II metabolism. Phase I reactions primarily involve hydroxylation and N-dealkylation, producing a range of active and inactive compounds. These metabolites can then be further processed through Phase II conjugation reactions.

One of the key metabolites identified is (E)-4-hydroxy-N-desethylclomiphene. oup.comoup.com This compound is formed through the bioactivation of clomiphene and is recognized as a potent active metabolite. oup.comoup.comnih.gov Studies have shown that (E)-4-hydroxy-N-desethylclomiphene is a strong inhibitor of the estrogen receptor, with a 50% inhibitory concentration (IC50) of 1.4 nM. oup.comnih.govresearchgate.net The formation of this metabolite, along with (E)-4-hydroxyclomiphene, is significantly dependent on the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. oup.comoup.comnih.govresearchgate.net Inhibition experiments using monoclonal antibodies against CYP2D6 have demonstrated a greater than 80% reduction in the formation of (E)-4-hydroxy-N-desethylclomiphene. oup.comoup.com

In addition to direct hydroxylation, further metabolism can occur to produce methoxylated derivatives. 3-Methoxy-4-hydroxyclomiphene has been identified as a significant metabolite in excretion studies. dshs-koeln.dedshs-koeln.descielo.brresearchgate.net The excretion profile of clomiphene metabolites shows that while this compound is a major metabolite, 3-methoxy-4-hydroxyclomiphene can be the main metabolite excreted in the hours following peak this compound excretion. dshs-koeln.dedshs-koeln.de In some cases, this hydroxymethoxy metabolite is detectable in urine for a longer duration than hydroxyclomiphene, making it a target for monitoring. scielo.brresearchgate.netresearchgate.net These metabolites are often eliminated as glucuronide and sulfate conjugates. dshs-koeln.de

The metabolism of clomiphene is diverse, involving several cytochrome P450 enzymes and conjugation pathways. dshs-koeln.denih.gov While CYP2D6 is the primary enzyme for the 4-hydroxylation of (E)-clomiphene, other enzymes contribute to different metabolic steps. oup.com For instance, the de-ethylation of (E)-clomiphene is substantially mediated by CYP3A4. oup.comoup.com Other enzymes like CYP2C19, CYP2C8, and CYP3A5 also play a role in the formation of N-desethylclomiphene. oup.com

Following Phase I reactions, the metabolites undergo Phase II conjugation to facilitate excretion. dshs-koeln.denih.gov This results in the formation of numerous Phase I and Phase II metabolites, including glucuronide and sulfate conjugates, which have been quantified in plasma and urine. dshs-koeln.denih.gov The comprehensive analysis of these metabolic pathways is essential for understanding the complete biotransformation of clomiphene in the body. nih.govresearchgate.net

Genetic Determinants of this compound Bioactivation

The rate of bioactivation of clomiphene to this compound is not uniform across all individuals. This variability is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism, particularly CYP2D6. oup.comresearchgate.netmdpi.com

The CYP2D6 enzyme is highly polymorphic, with genetic variations leading to distinct phenotypes of drug metabolism. nih.gov Individuals can be classified into different metabolizer groups, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). oup.comnih.gov

This genetic polymorphism substantially determines the formation of active clomiphene metabolites. oup.comoup.comnih.gov Studies involving healthy female volunteers have confirmed that individuals with non-functional CYP2D6 alleles (i.e., poor metabolizers) exhibit significantly lower plasma concentrations of the active metabolites. oup.comnih.govresearchgate.net Specifically, the maximum plasma concentration (Cmax) of (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene was found to be 8 and 12 times lower, respectively, in subjects with non-functional CYP2D6 alleles compared to those with functional alleles. oup.comoup.comnih.govresearchgate.net This highlights the critical role of CYP2D6 genetic status in the bioactivation of clomiphene. researchgate.netmdpi.com

A strong gene-dose effect has been observed in the formation of this compound. oup.comoup.comnih.govresearchgate.net This means that the rate of metabolite production is directly correlated with the number of functional CYP2D6 alleles an individual possesses. Research correlating the CYP2D6 genotype of 30 human liver donors with the microsomal formation rate of active metabolites demonstrated this clear relationship. oup.comoup.comnih.gov

Carriers of two non-functional alleles (PM/PM) showed the lowest formation rates of (E)-4-hydroxyclomiphene, while those with two functional alleles (EM/EM) had the highest rates. oup.com This gene-dose effect provides a biological rationale for the observed inter-individual variability in response to clomiphene. oup.comresearchgate.net

Table 1: Effect of CYP2D6 Genotype on the Formation Rate of (E)-4-hydroxyclomiphene

CYP2D6 Genotype GroupMean Formation Rate (pmol/min/mg protein)Standard Deviation
Poor Metabolizer (PM/PM)2.10.6
Intermediate Metabolizer (IM/IM)8.40.25
Extensive Metabolizer (EM/EM)31.412.1

Data derived from in vitro studies on human liver microsomes. oup.com

Advanced Analytical Methodologies for Metabolite Identification and Quantification

The accurate identification and quantification of clomiphene metabolites, such as this compound, in biological matrices are critical for metabolic research. The structural similarity of these metabolites, particularly the presence of geometric isomers ((E)- and (Z)-isomers), necessitates the use of sophisticated and highly selective analytical techniques. Advanced methodologies combining high-resolution chromatography and mass spectrometry have become indispensable tools in this field.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound and other related metabolites due to its high sensitivity, specificity, and versatility. This method allows for the simultaneous separation, detection, and quantification of multiple analytes in complex biological samples like plasma and urine. nih.govdshs-koeln.de

Research has led to the development of comprehensive and rapid LC-MS/MS methods for the quantification of (E)- and (Z)-isomers of clomiphene and its key metabolites, including this compound. nih.gov In these assays, sample preparation often involves a straightforward protein precipitation step, followed by chromatographic separation on a reverse-phase column, such as a C18 column. nih.govresearchgate.net Gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile is commonly employed to achieve optimal separation. nih.govdshs-koeln.de

Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. nih.gov The instrument is set to multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. dshs-koeln.de For instance, studies have identified characteristic product ions for enclomiphene resulting from losses in its side chain at m/z 100, 86, 72, and 58. dshs-koeln.de This level of specificity is crucial for distinguishing metabolites from endogenous matrix components. The use of stable isotope-labeled internal standards is also a common practice to ensure high accuracy and precision. nih.gov These methods have achieved low limits of quantification (LLOQ), often in the sub-ng/mL range, making them suitable for pharmacokinetic studies. nih.gov

Table 1: Example of LC-MS/MS Parameters for this compound Analysis
ParameterDescriptionReference
Instrumentation Alliance 2795 HPLC coupled to a Quattro micro triple quadrupole mass spectrometer dshs-koeln.de
Chromatography Reversed-phase High-Performance Liquid Chromatography (HPLC) dshs-koeln.de
Column Xterra C18 (2.1x125 mm, 5µm) with a guard column dshs-koeln.de
Mobile Phase Gradient of Acetonitrile/0.1% Formic Acid and Water/0.1% Formic Acid nih.govdshs-koeln.de
Ionization Source Electrospray Ionization (ESI) in positive mode nih.govdshs-koeln.de
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Sample Preparation Protein precipitation for plasma; Solid-phase extraction (SPE) or Liquid-liquid extraction (LLE) for urine nih.govdshs-koeln.dedshs-koeln.de
Lower Limit of Quantification (LLOQ) Ranges from 0.06 ng/mL to 0.3 ng/mL for various metabolites nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been applied to the analysis of clomiphene metabolites. researchgate.net However, due to the low volatility and polar nature of hydroxylated metabolites like this compound, a derivatization step is essential prior to GC analysis. mst.dk Derivatization converts the analytes into more volatile and thermally stable compounds, improving their chromatographic behavior and detection sensitivity. mst.dk

A common derivatization procedure involves silylation to create trimethylsilyl (TMS) ethers of the hydroxyl groups. In one study, hydroxyclomiphene was identified as its mono-O-TMS derivative. researchgate.net The mass spectrum of this derivative showed characteristic molecular ions at m/z 493 and 495, corresponding to the chlorine isotopes, and key fragment ions at m/z 86 and 100, which are indicative of the cleavage of the amine side chain. researchgate.net

The GC separation is typically performed on a capillary column with a non-polar stationary phase. researchgate.net The mass spectrometer, often a quadrupole detector, is operated in either full-scan mode for metabolite identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. researchgate.net While highly effective, the requirement for derivatization makes GC-MS workflows more time-consuming compared to LC-MS/MS for this class of compounds.

Table 2: Typical GC-MS Parameters for this compound Analysis
ParameterDescriptionReference
Instrumentation Hewlett-Packard 6890 Gas Chromatograph coupled to a 5973 Mass Spectrometer researchgate.net
Column Capillary column (e.g., Ultra-1, 17 m x 0.20 mm, 0.11 µm film) researchgate.net
Carrier Gas Helium researchgate.netmst.dk
Injection Mode Splitless researchgate.netmst.dk
Derivatization Silylation (e.g., to form O-TMS derivatives) researchgate.net
Ionization Mode Electron Impact (EI) mst.dk
Detection Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantification researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including drug metabolites. jchps.comresearchgate.net While mass spectrometry provides information about the mass-to-charge ratio and fragmentation patterns, NMR provides detailed insights into the molecular structure by probing the chemical environment of specific nuclei (typically ¹H and ¹³C). hyphadiscovery.com

For a metabolite like this compound, NMR can unequivocally confirm the position of the hydroxyl group on the phenyl ring, something that can be challenging to determine solely by MS/MS fragmentation. hyphadiscovery.com A standard set of NMR experiments for structural elucidation includes:

¹H NMR: Provides information on the number of different types of protons and their chemical environment. jchps.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons, which helps in determining stereochemistry, such as the (E) or (Z) configuration of the isomers. hyphadiscovery.com

The main limitation of NMR is its lower sensitivity compared to mass spectrometry, often requiring micrograms of purified material. hyphadiscovery.com However, advancements such as cryoprobe technology have significantly improved sensitivity, allowing for the analysis of smaller sample quantities. hyphadiscovery.com

Chromatographic Separation Techniques for Isomers (e.g., HPLC, UPLC)

The separation of the geometric isomers of clomiphene and its metabolites is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used to resolve these isomers before their detection. nih.govdshs-koeln.de The choice of chromatographic column and mobile phase is critical for achieving the necessary selectivity. thermofisher.com

Reversed-phase columns, particularly C18 phases, are widely used. nih.govdshs-koeln.de However, other stationary phases, such as biphenyl, can offer alternative selectivity for aromatic compounds and may provide enhanced resolution of certain isomers. thermofisher.com The efficiency of UPLC systems, which use smaller particle size columns (typically <2 µm), allows for faster analysis times and sharper peaks, leading to better resolution and sensitivity compared to traditional HPLC. researchgate.netnih.gov

Recent research has focused on developing specialized methods to separate multiple hydroxylated isomers of clomiphene. One innovative approach involves a derivatization step with dansyl chloride followed by UPLC-MS/MS analysis. nih.govki-nd.denih.gov This method successfully enabled the chromatographic separation of four key mono-hydroxylated clomiphene metabolites, including (E)-3-HC, (Z)-3-HC, (E)-4-HC, and (Z)-4-HC, allowing for isomer-specific monitoring of their elimination profiles. ki-nd.denih.govresearchgate.net Such detailed separation is vital for understanding the distinct metabolic pathways and pharmacokinetic properties of each individual isomer. ki-nd.de

Table 3: Comparison of Chromatographic Techniques for Isomer Separation
TechniqueColumn ExampleKey FeaturesReference
HPLC Xterra C18 (5 µm)Standard technique for separating clomiphene and its primary metabolites. dshs-koeln.de
Rapid-Resolution LC ZORBAX Eclipse plus C18 (1.8 µm)Higher efficiency and faster separation of (E)- and (Z)-isomers of clomiphene and metabolites. nih.gov
UPLC / UHPLC Acquity UPLC BEH C18 (1.7 µm)Provides superior resolution and sensitivity due to smaller particle size; often used in modern bioanalytical methods. dshs-koeln.deresearchgate.net
UPLC with Derivatization Not specifiedUse of dansyl chloride derivatization allows for the separation of multiple positional and geometric hydroxyclomiphene isomers. nih.govnih.gov

Mechanism of Action and Estrogen Receptor Interactions

Estrogen Receptor Binding Dynamics of 4-Hydroxyclomiphene

The interaction of this compound with estrogen receptors is characterized by high-affinity binding, which is fundamental to its modulatory effects. This binding is influenced by the isomeric form of the compound and its ability to compete with natural estrogens.

This compound exhibits a notable affinity for ERα. In one study, the affinity of this compound for ERα was determined to be approximately 2.4 nM. nih.gov This high affinity underscores its potency as a modulator of ERα-mediated signaling pathways. The interaction with ERα is complex, leading to both agonistic and antagonistic responses depending on the specific tissue and the prevailing hormonal environment.

While specific binding affinity values for this compound with ERβ are less frequently reported in isolation, the parent compound, clomiphene, is known to act as an antagonist at the ERβ receptor. nih.gov It is understood that the activity of this compound at ERβ is predominantly antagonistic. researchgate.net This selective antagonism at ERβ contributes to the tissue-specific effects of the compound.

This compound effectively competes with endogenous estrogens, such as 17β-estradiol, for binding to both ERα and ERβ. nih.govdrugbank.com Its high affinity allows it to displace estradiol (B170435) from the receptor's binding site. Research has demonstrated that the (E)-isomer of this compound has a particularly high relative binding affinity for the estrogen receptor, which can be up to 285% of that of estradiol. nih.gov This competitive inhibition is a cornerstone of its mechanism, as it modulates the extent to which natural estrogens can exert their effects.

The inhibitory potency of this compound isomers has been quantified through competitive binding assays. The (E)-isomer, in particular, shows strong inhibition of estrogen receptor activity.

Inhibitory Concentrations (IC50) of this compound Isomers

CompoundIC50 (nM)Reference
(E)-4-Hydroxyclomiphene2.5 nih.gov
(E)-4-Hydroxy-N-desethylclomiphene1.4 nih.gov

Relative Binding Affinities of this compound Isomers

Compound IsomerRelative Binding Affinity (%) Compared to EstradiolReference
(E)-4-Hydroxyclomiphene285% nih.gov
(Z)-4-Hydroxyclomiphene16% nih.gov

Modulation of Estrogen Signaling Pathways

The binding of this compound to estrogen receptors initiates a cascade of molecular events that modulate the transcription of estrogen-responsive genes. This modulation is characterized by a dual activity profile that is receptor and tissue-dependent.

The parent compound of this compound, clomiphene, is well-documented to exhibit both estrogenic and anti-estrogenic properties. drugbank.com This dual activity is directly attributable to its active metabolites, including this compound.

At the Estrogen Receptor Alpha (ERα) , this compound can act as a partial agonist or an antagonist. In environments with low levels of endogenous estrogen, it can mimic the effects of estrogen, thereby exhibiting agonistic activity. nih.gov Conversely, in the presence of high concentrations of estrogen, it acts as an antagonist, blocking the receptor and preventing the binding of the more potent natural estrogens. nih.govresearchgate.net

At the Estrogen Receptor Beta (ERβ) , this compound primarily functions as an antagonist. nih.govresearchgate.net This antagonistic action at ERβ, coupled with its mixed activity at ERα, is what defines it as a selective estrogen receptor modulator and is responsible for its distinct pharmacological effects in different tissues. wikipedia.org

Differential Coregulator Recruitment and Interaction with ERs

The transcriptional activity of estrogen receptors (ERs), ERα and ERβ, is modulated by their interaction with coactivator and corepressor proteins. The binding of a ligand to the ER induces conformational changes that determine which coregulators are recruited to the receptor-DNA complex, thereby influencing gene expression. Selective Estrogen Receptor Modulators (SERMs), such as this compound, exhibit tissue-specific agonist or antagonist activity based on their ability to promote distinct receptor conformations and, consequently, differential coregulator recruitment.

In the presence of an agonist like β-estradiol, the ER adopts a conformation that favors the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1). Conversely, antagonists like 4-hydroxytamoxifen (B85900), a compound structurally and functionally related to this compound, promote a conformation that leads to the binding of corepressors, like the Silencing Mediator for Retinoid and Thyroid Receptors (SMRT) nih.gov. Studies in human breast cancer cells (MCF-7 and T47D) have demonstrated that while β-estradiol treatment leads to ERα and ERβ preferentially binding SRC-1, treatment with 4-hydroxytamoxifen results in both receptor isoforms binding SMRT nih.gov. This differential recruitment is a central mechanism for the antagonistic effects of SERMs in tissues like the breast nih.gov.

Research on rat ovarian granulosa cells indicates that ERα's interaction with histone acetylases like CBP and SRC-1 is crucial for hormone-stimulated gene expression nih.gov. The antagonist activity of SERMs can disrupt these interactions. For instance, treatment with an ER antagonist was shown to dramatically reduce the association of ERα with coactivators like CBP, SRC-1, and PGC-1α nih.gov. Given that (E)-4-hydroxyclomiphene is a potent ER antagonist, its mechanism of action involves inducing an ER conformation that favors the binding of corepressors over coactivators, leading to the repression of estrogen-dependent gene transcription.

Impact on Nuclear and Plasma Membrane Estrogen Receptor Signaling Networks

Estrogen signaling is mediated through two primary pathways: the classical nuclear pathway and the more recently identified membrane-associated pathway. The nuclear pathway involves ERα and ERβ, which are ligand-activated transcription factors that directly regulate gene expression signosisinc.com. This compound, as a potent metabolite of clomiphene, primarily functions as a competitive antagonist at these nuclear receptors mdpi.comnih.gov. Its anti-estrogenic effects, particularly the inhibition of the estrogen receptor at the hypothalamus, are a key aspect of its nuclear signaling impact mdpi.comresearchgate.net.

Cellular and Molecular Effects in vitro

Regulation of Estrogen Response Element (ERE) Activity

The primary mechanism by which nuclear estrogen receptors regulate gene transcription is through binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes signosisinc.comunthsc.edu. The activity of ERE-driven transcription can be quantified in vitro using reporter gene assays, such as the luciferase assay researchgate.netnih.govresearchgate.net. In these assays, cells are transfected with a plasmid containing an ERE sequence linked to a reporter gene like luciferase.

Studies utilizing ERE-luciferase reporter assays in estrogen-receptor-positive cells have been pivotal in characterizing the antagonistic properties of this compound. In MCF-7 human breast cancer cells, (E)-4-hydroxyclomiphene was identified as a potent inhibitor of estradiol-induced ERE activity researchgate.net. The (E)-isomer of this compound demonstrated a high inhibitory potency, with a half-maximal inhibitory concentration (IC50) of 2.5 nM researchgate.net. This potency is significantly greater than that of its parent compound, clomiphene, and the (Z)-isomer of this compound (IC50 of 31 nM) researchgate.net. These findings confirm that 4-hydroxylation is a critical bioactivation step and that the (E)-metabolite is a key mediator of clomiphene's anti-estrogenic action at the molecular level researchgate.netnih.gov.

Table 1: Inhibitory Potency of Clomiphene Isomers and Metabolites on ERE Activity This table summarizes the half-maximal inhibitory concentrations (IC50) for various clomiphene-related compounds on estradiol-induced ERE reporter activity in MCF-7 cells.

CompoundIC50 (nM)Reference
(E)-4-Hydroxyclomiphene2.5 researchgate.net
(E)-4-Hydroxy-N-desethylclomiphene1.4 researchgate.netnih.gov
(Z)-4-Hydroxyclomiphene31 researchgate.net
(E)-Clomiphene>100 researchgate.net
(Z)-Clomiphene>100 researchgate.net

Influence on Target Gene Expression Profiles in Responsive Cells

By modulating ER activity, this compound influences the expression of a wide array of estrogen-responsive genes. A well-known estrogen-regulated gene in breast cancer cells is the trefoil factor 1 gene (TFF1), also known as pS2 nih.govnih.gov. The expression of TFF1 is often used as a marker of ER functionality and estrogenic response. As an ER antagonist, this compound is expected to suppress the estrogen-induced expression of TFF1. This inhibition of target gene expression is a direct consequence of its ability to promote corepressor binding to the ER complex at the gene's promoter nih.gov.

Another important estrogen-regulated gene is the progesterone (B1679170) receptor (PR). In some cellular contexts, PR expression remains inducible by estrogens even in the presence of anti-estrogens, although often to a lesser extent nih.gov. Studies on tamoxifen-resistant MCF-7 cells (MCF7/LCC2) showed that while the cells were resistant to the anti-proliferative effects of 4-hydroxytamoxifen, PR expression remained estrogen-inducible nih.gov. This indicates a complex regulation of target genes where some estrogenic pathways might be retained while others are blocked. The specific profile of gene expression changes induced by this compound will depend on the cellular context, including the relative expression levels of ERα, ERβ, and various coregulators.

Mechanistic Studies on Cellular Processes (e.g., cell cycle modulation, cellular viability assays)

The antagonistic action of this compound at the estrogen receptor translates into significant effects on fundamental cellular processes, most notably cell proliferation and survival. These effects are commonly investigated using cellular viability and cell cycle assays.

Cellular Viability Assays: Assays such as the MTT assay are used to assess the impact of compounds on cell proliferation and viability nih.govresearchgate.net. These assays measure the metabolic activity of cells, which correlates with the number of viable cells. SERMs like 4-hydroxytamoxifen have been shown to inhibit the proliferation of ER-positive breast cancer cells in a dose-dependent manner japsonline.comnih.gov. Given its potent anti-estrogenic activity, this compound is expected to exert similar cytostatic or cytotoxic effects on estrogen-dependent cells.

Cell Cycle Modulation and Apoptosis: The regulation of the cell cycle is a critical function of estrogen signaling. By blocking ER signaling, this compound can induce cell cycle arrest, typically at the G1/S checkpoint, thereby preventing cells from entering the DNA synthesis phase. Furthermore, prolonged ER blockade can trigger programmed cell death, or apoptosis nih.gov. Apoptosis can be detected and quantified by methods like Annexin-V staining or analysis of the sub-G1 cell population via flow cytometry japsonline.comsigmaaldrich.com. Studies on related compounds have demonstrated that they can induce apoptosis in various cancer cell lines nih.govjapsonline.comnih.gov. For example, a combination of the curcumin (B1669340) analog PGV-1 with 4-hydroxytamoxifen led to enhanced apoptosis in T47D and MCF-7 cells, as indicated by an increased accumulation of cells in the sub-G1 phase japsonline.com.

Molecular Characterization in Estrogen Receptor-Positive Cell Systems (e.g., MCF-7 Cells)

Estrogen receptor-positive cell lines, particularly the human breast adenocarcinoma cell line MCF-7, are indispensable tools for the in vitro characterization of SERMs like this compound researchgate.netresearchgate.net. MCF-7 cells endogenously express high levels of ERα and are a well-established model for studying estrogen-dependent growth and gene regulation nih.gov.

The anti-estrogenic activity of this compound has been extensively characterized in MCF-7 cells. As previously mentioned, ERE-luciferase reporter assays in these cells have definitively shown that (E)-4-hydroxyclomiphene is a potent ER antagonist researchgate.net. The affinity of this compound for the ER has also been determined in MCF-7 cells, with the (E)-isomer showing an affinity 285% relative to estradiol, highlighting its high potency wikipedia.org. This is in stark contrast to the parent compound, clomiphene, which has a much lower relative affinity wikipedia.org.

Furthermore, MCF-7 cells have been used to develop models of acquired resistance to anti-estrogens. For instance, the MCF7/LCC2 cell line was developed by stepwise selection against 4-hydroxytamoxifen and serves as a model to study the mechanisms of resistance that can emerge during endocrine therapy nih.gov. Such models are crucial for understanding how cancer cells might evade the effects of SERMs and for developing second-line treatment strategies.

Structure Activity Relationship Sar and Analog Design

Elucidation of Key Structural Determinants for Estrogen Receptor Interactions

The interaction between 4-hydroxyclomiphene and the estrogen receptor is a highly specific event, governed by the precise fit of the molecule into the receptor's ligand-binding pocket. Several key structural features of this compound are critical for this interaction.

The presence and position of the hydroxyl (-OH) group on the phenyl ring of this compound are fundamental to its high-affinity binding to the estrogen receptor. This hydroxyl group acts as a crucial hydrogen bond donor, forming a strong interaction with the side chains of specific amino acid residues within the receptor's binding site. Drawing parallels with the well-studied selective estrogen receptor modulator (SERM), 4-hydroxytamoxifen (B85900), it is highly probable that the hydroxyl group of this compound engages in a critical hydrogen bond network with the glutamate (Glu353) and arginine (Arg394) residues of the estrogen receptor. This interaction anchors the ligand in the binding pocket, contributing significantly to its potent antagonistic activity. The absence of this hydroxyl group, as in the parent compound clomiphene, results in a markedly lower binding affinity for the estrogen receptor.

This compound, like its parent compound, exists as a mixture of two geometric isomers, (E)-4-hydroxyclomiphene and (Z)-4-hydroxyclomiphene. The spatial arrangement of the phenyl groups around the central carbon-carbon double bond, known as stereochemistry, has a profound impact on the molecule's biological activity.

Research has consistently demonstrated that the (E)-isomer of this compound is the more biologically active of the two. nih.gov This isomer exhibits a significantly higher binding affinity for the estrogen receptor compared to the (Z)-isomer. In fact, studies have shown that (E)-4-hydroxyclomiphene has a binding affinity for the estrogen receptor that is approximately 285% that of estradiol (B170435), a natural estrogen, while the (Z)-isomer's affinity is only about 16% of estradiol's. This stark difference in activity underscores the importance of the specific three-dimensional shape of the molecule for optimal interaction with the receptor. The (E)-isomer's conformation allows for a more favorable fit within the ligand-binding pocket, maximizing the stabilizing interactions, including the crucial hydrogen bond formed by the hydroxyl group.

IsomerRelative Binding Affinity for Estrogen Receptor (compared to Estradiol)
(E)-4-hydroxyclomiphene~285%
(Z)-4-hydroxyclomiphene~16%

This table interactively displays the relative binding affinities of the (E) and (Z) isomers of this compound for the estrogen receptor, with estradiol as the reference compound.

The formation of the highly active (E)-4-hydroxyclomiphene from clomiphene is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. nih.gov

Synthetic Strategies for this compound and its Analogues

The synthesis of this compound and its analogs is a key area of research, enabling further investigation into their biological properties and the development of new therapeutic agents. Both the creation of the molecule from basic chemical building blocks (de novo synthesis) and the modification of the existing clomiphene structure are employed.

A cornerstone of de novo synthesis for triarylethylene compounds like this compound is the McMurry reaction. researchgate.netnih.gov This powerful organometallic reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent to form an alkene. In the context of this compound synthesis, this typically involves the coupling of a substituted benzophenone with another ketone to construct the characteristic triarylethylene core. The McMurry reaction is particularly valuable as it can generate the carbon-carbon double bond at the heart of the molecule in a single, efficient step.

An alternative to de novo synthesis is the chemical modification of the readily available clomiphene molecule. This approach allows for the targeted introduction of functional groups to create novel analogs. For instance, a hydroxyl group can be introduced onto one of the phenyl rings of clomiphene through various aromatic hydroxylation reactions.

Design and Evaluation of Novel this compound Analogues

The design of novel this compound analogs is driven by the desire to improve upon the properties of the parent molecule. The goals of such design efforts can include enhancing binding affinity, increasing selectivity for different estrogen receptor subtypes (ERα and ERβ), and modifying the balance between antagonistic and agonistic activity.

The principles of rational drug design are heavily reliant on the structure-activity relationships discussed earlier. For example, knowing the importance of the hydroxyl group, medicinal chemists can design analogs where this group is replaced by other hydrogen bond donors or acceptors to probe the specific requirements of the receptor's binding pocket. Similarly, modifications to the diethylaminoethoxy side chain can be made to explore its role in receptor interaction and to potentially alter the pharmacological profile of the molecule.

Systematic Modification of Chemical Substructures

Systematic modifications of the chemical substructures of triphenylethylene SERMs, including analogs of clomiphene, have provided valuable insights into the structural requirements for ER binding and activity. These modifications typically target three key areas: the triphenylethylene core, the aminoethoxy side chain, and the phenolic hydroxyl group.

Modification of the Triphenylethylene Core: The triphenylethylene core serves as the foundational scaffold for interaction with the ER. Modifications to the phenyl rings can influence receptor affinity and subtype selectivity. For instance, the position and nature of substituents on the phenyl rings can alter the compound's electronic and steric properties, thereby affecting its fit within the ligand-binding pocket of the ER. While specific studies on a wide array of this compound analogs are limited, research on related compounds provides a basis for understanding potential modifications. The synthesis of various hydroxylated isomers of clomiphene, such as (E/Z)‐3′‐hydroxyclomiphene and (E/Z)‐4′‐hydroxyclomiphene, demonstrates the feasibility of altering the hydroxylation pattern on the phenyl rings, which can lead to different biological activity profiles researchgate.net.

Modification of the Aminoethoxy Side Chain: The basic aminoethoxy side chain is a hallmark of many triphenylethylene SERMs and is critical for their antiestrogenic activity. Modifications to this side chain have been a primary focus of analog design. Studies on enclomiphene analogs have shown that alterations to the diethylaminoethoxy side chain significantly impact affinity for both the nuclear estrogen receptor (ER) and a microsomal antiestrogen-binding site (AEBS) nih.gov.

Key modifications and their effects include:

Dealkylation: De-ethylation of the side chain to a secondary amine has been shown to reduce affinity for both the ER and AEBS by 65-70% nih.gov.

Chain Length: Extending the side chain from a diethylaminoethoxy to a diethylaminopropoxy group resulted in a three-fold increase in affinity for the ER nih.gov.

Linkage Modification: Replacing the ether linkage with an amine linkage has been observed to increase ER affinity nih.gov.

These findings underscore the importance of the length and nature of the aminoethoxy side chain in optimizing ER binding.

Exploration of Biological Activities of Analogues (e.g., ER modulation)

The biological activities of this compound analogs are primarily assessed by their ability to modulate ERs, acting as either agonists or antagonists in a tissue-specific manner. The antitumor activity of enclomiphene analogs in MCF-7 human mammary carcinoma cells provides a valuable model for understanding these effects nih.gov.

At lower, estrogen-reversible concentrations, the antitumor activity of these analogs correlates well with their relative binding affinity for the ER. For instance, an enclomiphene analog with a diethylaminopropoxy side chain, which exhibited a higher affinity for the ER, also demonstrated greater antitumor activity at these concentrations nih.gov. However, at higher concentrations where the growth-inhibitory effects are not reversed by estradiol, the correlation with ER affinity is lost, suggesting the involvement of other mechanisms, potentially mediated by the antiestrogen-binding site nih.gov.

The differential effects of clomiphene citrate at varying doses on estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) further highlight the complexity of ER modulation. High doses of clomiphene citrate have been shown to reduce estrogen levels and increase ERβ levels in ovarian tissue, suggesting a potential application in the management of ovarian cancer endocrine-abstracts.org.

The following interactive table summarizes the relative binding affinities and antitumor activities of some enclomiphene analogs.

CompoundSide Chain ModificationRelative Binding Affinity for ER (Estradiol = 100%)Relative Antitumor Activity (Low Dose)
EnclomipheneDiethylaminoethoxy (Reference)2%> 9599, Zuclomiphene
Analog 9599De-ethylated side chain~0.6-0.7%< Enclomiphene
Analog 6866Diethylaminopropoxy side chain6%> 10222, Enclomiphene
Analog 10222Amine linkage5%< 6866, > Enclomiphene

Comparative SAR Analysis with Related Triphenylethylene SERMs (e.g., 4-Hydroxytamoxifen)

A comparative SAR analysis of this compound with other triphenylethylene SERMs, most notably 4-hydroxytamoxifen, reveals common structural features essential for activity, as well as subtle differences that can lead to distinct biological profiles.

Both this compound and 4-hydroxytamoxifen are hydroxylated metabolites that exhibit high affinity for the estrogen receptor documentsdelivered.com. The phenolic hydroxyl group is a critical feature for high-affinity binding to the ER, mimicking the A-ring phenol of estradiol. The triphenylethylene scaffold allows the molecule to occupy the hydrophobic ligand-binding pocket of the ER.

The primary structural difference between this compound and 4-hydroxytamoxifen is the presence of a chlorine atom on the ethylene moiety of this compound. This substitution can influence the geometry and electronic properties of the molecule, potentially affecting its interaction with the ER and its subsequent conformational changes.

SAR studies of 4-hydroxytamoxifen analogs have been extensive and provide a framework for understanding the potential for modification of this compound nih.govmdpi.com. For instance, the synthesis and evaluation of various 4-hydroxytamoxifen analogs have demonstrated that modifications to all three phenyl rings can modulate cytotoxic activity and reactive oxygen species (ROS)-generating capability nih.govmdpi.com.

The following table provides a comparative overview of the key structural features and their general importance for the activity of triphenylethylene SERMs.

Structural FeatureImportance for Activity
Phenolic Hydroxyl Group Essential for high-affinity binding to the estrogen receptor.
Triphenylethylene Scaffold Provides the necessary three-dimensional structure to fit into the ER ligand-binding pocket.
Aminoethoxy Side Chain Crucial for antiestrogenic activity; its length, basicity, and linkage type influence ER affinity and antagonist function.
Substituents on Phenyl Rings Can modulate receptor affinity, subtype selectivity, and pharmacokinetic properties.
Ethylene Moiety Substituent (e.g., Chlorine in Clomiphene) Influences molecular geometry and electronic properties, potentially affecting ER interaction and downstream signaling.

Preclinical Research Models and Methodological Approaches

In Vitro Receptor and Biochemical Assays

In vitro assays provide a controlled environment to study the direct molecular interactions of 4-hydroxyclomiphene with its biological targets and the enzymes involved in its metabolism.

Uterine Cytosol Estrogen Receptor Binding Assays

Uterine cytosol estrogen receptor (ER) binding assays are a classic method used to determine the affinity of a compound for estrogen receptors. nih.govepa.gov This technique utilizes the cytosol fraction from the uteri of animal models, typically rats, which is rich in estrogen receptors. epa.gov The assay operates on the principle of competitive binding, where the test compound (this compound) competes with a radiolabeled form of estradiol (B170435) (e.g., [3H]-17β-estradiol) for binding to the ER. epa.gov By measuring the displacement of the radioligand at various concentrations of the test compound, the binding affinity can be quantified. nih.gov

Research has demonstrated that this compound has a significantly higher affinity for the estrogen receptor compared to its parent compound, clomiphene. wikipedia.org Studies have reported that the affinity of this compound for the ERα can be over 100 times that of clomiphene itself. wikipedia.org Specifically, the (E)-isomer of this compound shows a particularly high affinity for the estrogen receptor, reported to be 285% of the affinity of estradiol, whereas the (Z)-isomer has a much lower relative affinity of 16%. wikipedia.org This high affinity underscores its role as a key active metabolite responsible for the biological effects of clomiphene. wikipedia.org

Estrogen Response Element (ERE) Reporter Gene Assays

Estrogen Response Element (ERE) reporter gene assays are functional cell-based assays used to determine whether a compound acts as an agonist or antagonist of the estrogen receptor. nih.govnih.gov These assays are typically conducted in mammalian cell lines, such as human breast cancer cells (e.g., MCF-7), that have been transfected with a reporter gene construct. researchgate.netsystembio.com The construct contains a promoter with multiple copies of the ERE, which drives the expression of a reporter protein (like luciferase or green fluorescent protein) in response to ER activation. systembio.com An ER antagonist will inhibit the reporter gene expression induced by an agonist like estradiol. researchgate.net

Studies using ERE reporter gene assays have confirmed the potent anti-estrogenic activity of this compound isomers. In MCF-7 cells transfected with an ERE reporter, (E)-4-hydroxyclomiphene demonstrated strong inhibitory potency at the estrogen receptor, effectively blocking the action of estradiol. researchgate.net The data below highlight the half-maximal inhibitory concentrations (IC50) for different clomiphene-related compounds.

Table 1: Inhibitory Potency of Clomiphene Metabolites in an ERE Reporter Assay This table displays the concentration of each compound required to inhibit 50% of the estrogenic effect induced by estradiol in an ERE reporter gene assay.

CompoundIC50 Value (nM)Reference
(E)-4-Hydroxyclomiphene2.5 researchgate.netnih.gov
(E)-4-Hydroxy-N-desethylclomiphene1.4 researchgate.netnih.gov
(Z)-4-Hydroxyclomiphene31 researchgate.net
(E)-Clomiphene> 100 researchgate.net
(Z)-Clomiphene> 100 researchgate.net

These findings show that the 4-hydroxylated metabolites, particularly the (E)-isomer, are significantly more potent ER antagonists than the parent drug isomers. researchgate.net

Recombinant CYP450 Isozyme Assays for Metabolic Pathway Characterization

To identify the specific enzymes responsible for metabolizing a compound, recombinant cytochrome P450 (CYP450) isozyme assays are employed. nih.gov This method involves incubating the parent drug with individual, recombinantly expressed human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP2C9) to see which ones produce the metabolite of interest, in this case, this compound. nih.govnih.gov The formation of the metabolite is typically measured using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov

These assays have been crucial in identifying the primary enzyme responsible for the bioactivation of clomiphene. Research has demonstrated that CYP2D6 is the key enzyme in the conversion of (E)-clomiphene to its highly active metabolite, (E)-4-hydroxyclomiphene. nih.govresearchgate.net While other enzymes like CYP3A4 may play a minor role, CYP2D6 is the major contributor to this specific hydroxylation reaction. nih.gov This finding is significant because CYP2D6 is a highly polymorphic enzyme, meaning its activity varies widely among individuals, which can affect the formation of active metabolites. nih.govresearchgate.net

Table 2: Key Cytochrome P450 Enzymes in Clomiphene Metabolism This table summarizes the primary roles of different CYP450 isozymes in the metabolic pathways of clomiphene and its metabolites.

EnzymeRole in MetabolismReference
CYP2D6 Primary enzyme for the formation of (E)-4-hydroxyclomiphene from (E)-clomiphene. nih.govresearchgate.netnih.gov
Also involved in the formation of (E)-4-hydroxy-N-desethylclomiphene from (E)-N-desethylclomiphene. nih.gov
CYP3A4 Minor pathway for the metabolism of (E)-4-hydroxyclomiphene to (E)-4-hydroxy-N-desethylclomiphene. nih.gov
Likely the major enzyme in the formation of (E)-N-desethylclomiphene from (E)-clomiphene. nih.gov

Cell-Based Research Models

Cell-based models provide a more complex biological system than isolated receptors or enzymes, allowing for the study of cellular responses and metabolic processes in an intact cell environment.

Mammalian Cell Lines for Estrogen Receptor Functionality Studies (e.g., Human Breast Cancer Cell Lines)

Estrogen receptor-positive (ER+) human breast cancer cell lines, such as MCF-7 and T47D, are standard models for studying the functionality of estrogen receptor modulators. nih.govnih.gov These cells express endogenous estrogen receptors, and their proliferation is often stimulated by estrogens. nih.gov They serve as an effective platform to investigate the anti-proliferative and antagonistic effects of compounds like this compound. nih.gov

In these cell lines, this compound's ability to act as an anti-estrogen is evaluated by its capacity to inhibit estradiol-stimulated cell growth. nih.gov As described in the ERE reporter gene assays (Section 5.1.2), MCF-7 cells are frequently used to confirm the antagonistic properties of this compound at the estrogen receptor, demonstrating its ability to block estrogen-driven cellular responses. wikipedia.orgresearchgate.net

Liver Microsomal Incubation Systems for Metabolite Formation Studies

Liver microsomal incubation systems are a cornerstone of in vitro drug metabolism research. nih.govmdpi.com Microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of drug-metabolizing enzymes, particularly the CYP450 family. mdpi.comnih.gov By incubating a drug like clomiphene with liver microsomes from humans or animal models (e.g., rabbit, rat) in the presence of necessary cofactors like NADPH, researchers can simulate phase I metabolism and identify the resulting metabolites. nih.govnih.govdshs-koeln.de

Studies using human liver microsomes have been instrumental in confirming the metabolic pathways of clomiphene. nih.govresearchgate.net Incubation of (E)-clomiphene with a panel of human liver microsomes resulted in the formation of (E)-4-hydroxyclomiphene. nih.govresearchgate.net Furthermore, these studies have shown a strong correlation between the formation rate of (E)-4-hydroxyclomiphene and the CYP2D6 genotype and protein content of the liver donor, providing strong evidence that CYP2D6 activity dictates the rate of this metabolic bioactivation. nih.govresearchgate.net

Table 3: Formation Rate of (E)-4-hydroxyclomiphene in Human Liver Microsomes Based on CYP2D6 Genotype This table shows the correlation between the number of functional CYP2D6 alleles in human liver microsome donors and the rate at which (E)-4-hydroxyclomiphene is formed.

CYP2D6 Genotype (Number of Active Alleles)Mean Formation Rate of (E)-4-hydroxyclomiphene (pmol/min/mg)Reference
0 (Poor Metabolizer)~10 researchgate.net
1 (Intermediate Metabolizer)~50 researchgate.net
2 (Normal Metabolizer)~120 researchgate.net
>2 (Ultrarapid Metabolizer)~250 researchgate.net

These results clearly demonstrate a gene-dose effect, where a higher number of functional CYP2D6 alleles leads to a faster formation of the active metabolite, (E)-4-hydroxyclomiphene. researchgate.netresearchgate.net

In Vivo Preclinical Models for Mechanistic Investigation

Immature Rodent Uterotropic Assays for Antiestrogenic Activity

The immature rodent uterotropic assay is a standard in vivo method for assessing the estrogenic and antiestrogenic properties of chemical compounds. This bioassay relies on the principle that the uterus of an immature female rodent, typically a rat or mouse, is highly sensitive to estrogens, which stimulate its growth (uterotrophy). The antiestrogenic activity of a compound can be determined by its ability to inhibit the uterine growth induced by a known estrogen, such as estradiol.

In the context of this compound, a principal active metabolite of clomiphene, the immature rat uterotropic assay has been employed to elucidate its antiestrogenic potential. Research has demonstrated that while this compound itself does not exert a significant uterotropic effect when administered alone, it substantially inhibits the uterotropic response to estradiol. nih.gov

In a typical experimental design, immature female rats are administered this compound at various dose levels, both alone and in combination with a standard dose of estradiol. The uterine weight is measured at the end of the treatment period and compared to that of control groups receiving either the vehicle or estradiol alone. The inhibition of estradiol-induced uterine growth serves as a quantitative measure of the antiestrogenic activity of this compound.

For instance, studies have shown that at daily doses as low as 2 micrograms, this compound can significantly antagonize the uterotropic effect of a 0.5 microgram daily dose of estradiol in immature rats. nih.gov This potent antiestrogenic activity in the uterus is a key characteristic of its selective estrogen receptor modulator (SERM) profile.

Table 1: Antiestrogenic Activity of this compound in Immature Rat Uterotropic Assay

Treatment GroupDaily DoseObserved Effect on Uterine WeightAntiestrogenic Activity
Vehicle ControlN/ABaseline uterine weightN/A
Estradiol0.5 µgSignificant increase in uterine weightN/A
This compoundUp to 50 µgNo significant uterotropic effectN/A
This compound + Estradiol2 µg + 0.5 µgSubstantial inhibition of estradiol-induced uterine growthDemonstrated
Data derived from studies on the antiestrogenic activity of clomiphene metabolites. nih.gov

Techniques for Protein Interaction and Conformational Studies

Electrophoretic Mobility Shift Assays (EMSAs)

Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift assays, are a widely used in vitro technique to study the binding of proteins to nucleic acid sequences. This method is particularly valuable for investigating how ligands, such as this compound, modulate the interaction between the estrogen receptor (ER) and its specific DNA binding sites, the estrogen response elements (EREs).

The principle of EMSA involves the electrophoresis of a labeled DNA probe containing an ERE sequence under non-denaturing conditions. When the ER protein is incubated with the probe, it forms a larger, more slowly migrating complex, resulting in a "shift" in the band's position on the gel compared to the free probe. The effect of a ligand like this compound on this interaction can be assessed by its inclusion in the binding reaction.

While specific EMSA data for this compound are not extensively reported in the available scientific literature, the technique has been instrumental in characterizing the DNA binding of ER in the presence of other SERMs, such as 4-hydroxytamoxifen (B85900). These studies have shown that antiestrogenic ligands can still permit the binding of ER to the ERE. The antagonistic action of these compounds is therefore not typically due to the prevention of DNA binding but rather to the subsequent steps in transcriptional activation, such as the recruitment of coregulatory proteins. Given its classification as a SERM, it is hypothesized that this compound would similarly allow for the formation of an ER-ERE complex.

Co-immunoprecipitation Studies for Coregulator Interactions

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in vitro or within cells. In the context of this compound, Co-IP assays are crucial for understanding how this SERM modulates the interaction between the estrogen receptor (ER) and its coregulatory proteins, namely coactivators and corepressors.

The binding of a ligand to the ER induces a specific conformational change in the receptor, which in turn dictates the binding affinity for various coregulators. Agonists like estradiol typically promote the recruitment of coactivators, which are essential for initiating gene transcription. In contrast, antagonists and SERMs often favor the recruitment of corepressors, which inhibit transcription.

Although direct Co-IP studies specifically investigating this compound are not widely available, research on other SERMs like tamoxifen (B1202) and ormeloxifene (B1196478) provides a framework for its expected mechanism. nih.gov These studies have demonstrated that in the presence of a SERM, the ER undergoes a conformational change that hinders the binding of coactivators, such as steroid receptor coactivator-1 (SRC-1), and facilitates the recruitment of corepressors, like nuclear receptor corepressor (NCoR). nih.gov For example, studies with ormeloxifene have shown a significant reduction in the interaction between ERα and SRC-1, while the interaction with NCoR is enhanced in uterine tissue of rats. nih.gov It is highly probable that this compound, as a potent antiestrogen, similarly promotes a receptor conformation that favors the recruitment of corepressors over coactivators, thereby leading to the repression of estrogen-responsive genes in tissues like the uterus.

Spectroscopic and Crystallographic Approaches for Receptor Conformation

Understanding the precise conformational changes in the estrogen receptor (ER) upon ligand binding is fundamental to deciphering the molecular basis of action for compounds like this compound. Spectroscopic and crystallographic techniques are the primary methods employed for this purpose.

Spectroscopic techniques, such as circular dichroism (CD) and fluorescence spectroscopy, can provide information about the secondary and tertiary structure of the ER in solution and can detect ligand-induced conformational changes. For instance, studies on other SERMs have utilized a phage display-based fingerprinting assay, which can detect subtle differences in the surface topography of the ER induced by different ligands. Such an assay has shown that clomiphene induces a distinct conformational change in both ERα and ERβ compared to estradiol and other SERMs like tamoxifen and raloxifene. nih.gov This suggests that while the general mechanism of antagonism may be similar among SERMs, the precise receptor conformation adopted can be unique to each compound, potentially contributing to their distinct biological profiles.

Computational and Biophysical Research on 4 Hydroxyclomiphene

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between a ligand, like 4-Hydroxyclomiphene, and its receptor, in this case, the estrogen receptor (ER).

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available research, its binding mode within the ligand-binding domain (LBD) of the estrogen receptor, particularly the alpha subtype (ERα), can be inferred from its structural similarity to other well-studied selective estrogen receptor modulators (SERMs), such as 4-hydroxytamoxifen (B85900) (4-OHT).

The triphenylethylene scaffold of this compound is crucial for its interaction with the ERα LBD. It is anticipated that the phenolic hydroxyl group of this compound engages in key hydrogen bond interactions with the side chains of specific amino acid residues within the binding pocket, namely Glutamate 353 (Glu353) and Arginine 394 (Arg394). These interactions are vital for anchoring the ligand in the correct orientation. The bulky phenyl rings of the compound are expected to occupy the hydrophobic pocket of the LBD, establishing extensive van der Waals and hydrophobic interactions with surrounding nonpolar residues.

The presence of the chloro-substituted phenyl ring and the diethylaminoethoxy side chain are distinguishing features of this compound. The side chain is particularly important for its modulatory activity. In a manner similar to other SERMs, this side chain is predicted to protrude from the binding pocket and interact with Helix 12 (H12) of the ERα. This interaction is thought to sterically hinder the conformational change required for the recruitment of coactivators, thereby leading to an antagonist or mixed agonist/antagonist profile. The precise orientation of this side chain determines the functional outcome of receptor binding.

The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. Computational methods can estimate this affinity by calculating the binding free energy, which considers various energetic contributions, including electrostatic and van der Waals interactions, as well as the desolvation penalty upon binding.

Experimental data has demonstrated that this compound is a high-affinity ligand for the estrogen receptor. Specifically, (E)-4-hydroxyclomiphene has been shown to have a strong inhibitory effect on estrogen receptor activity, with a reported half-maximal inhibitory concentration (IC50) of 2.2 nM mdpi.com. This high affinity is a direct result of the favorable interactions established within the ER LBD.

Table 1: Predicted Key Interacting Residues for this compound in the ERα Ligand Binding Domain

Interaction TypeKey Amino Acid Residues
Hydrogen BondingGlu353, Arg394, His524
Hydrophobic InteractionsLeu346, Ala350, Leu384, Leu387, Met388, Leu391, Phe404, Met421, Ile424, Leu525

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for identifying the key molecular features that influence their biological effects.

While no QSAR models developed exclusively for this compound have been identified, numerous studies have focused on broader classes of compounds that include triphenylethylene derivatives, the structural class to which this compound belongs. These models aim to predict the binding affinity of these compounds to the estrogen receptor.

The general approach to developing a QSAR model involves compiling a dataset of compounds with known ER binding affinities and calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. The predictive power of the resulting model is then validated using an external set of compounds not used in the model development.

For triphenylethylene derivatives, QSAR models have been successful in predicting their ER binding affinity nih.govresearchgate.net. These models can serve as a framework for understanding the structural requirements for high-affinity binding and for designing novel SERMs with desired activity profiles.

QSAR studies on triphenylethylene and other SERMs have identified several key molecular descriptors that significantly influence their binding affinity to the estrogen receptor. These descriptors provide insights into the physicochemical properties that are critical for effective ligand-receptor interaction.

Electronic Properties: The electronic nature of the substituents on the phenyl rings plays a significant role. Descriptors related to the electronic environment, such as the Electrotopological State (E-State) indices, have been shown to be important nih.govresearchgate.net. For instance, the presence of a hydroxyl group, as in this compound, is critical for forming a key hydrogen bond, and its electronic properties influence the strength of this interaction. The distribution of partial charges on the atoms also affects the electrostatic complementarity between the ligand and the receptor.

Steric and Topological Descriptors: The size, shape, and flexibility of the molecule are also important determinants of binding affinity. Descriptors related to molecular volume, surface area, and branching influence how well the ligand fits into the binding pocket. The presence and nature of the side chain in SERMs are particularly critical for their antagonistic activity, and its conformational flexibility can be captured by specific topological descriptors.

Table 2: Key Molecular Descriptors in QSAR Models for ER Ligands

Descriptor TypeExample DescriptorRelevance to this compound Activity
HydrophobiclogPInfluences partitioning into the hydrophobic binding pocket.
ElectronicE-State Indices, Partial ChargesGoverns the strength of hydrogen bonding and electrostatic interactions.
Steric/TopologicalMolecular Volume, Shape IndicesDetermines the goodness of fit within the binding pocket and the orientation of the side chain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug-receptor interactions, MD simulations can provide detailed insights into the dynamic behavior of the ligand-receptor complex, including conformational changes, stability of interactions, and the role of solvent molecules.

MD simulations of the ERα LBD have revealed that the binding of a ligand induces specific conformational changes, particularly in Helix 12 (H12) acs.orgmicar21.com. When an agonist like estradiol (B170435) binds, H12 adopts a conformation that seals the binding pocket and creates a surface for the binding of coactivator proteins, leading to transcriptional activation.

In contrast, when an antagonist or a SERM with a bulky side chain, such as 4-hydroxytamoxifen, binds, the side chain sterically prevents H12 from adopting the active conformation mdpi.com. Instead, H12 is displaced and occupies the coactivator binding groove, thereby inhibiting the recruitment of coactivators and blocking transcriptional activity. It is highly probable that the diethylaminoethoxy side chain of this compound would induce a similar antagonistic conformation of H12.

MD simulations can also be used to calculate binding free energies with greater accuracy than docking scores by sampling a large number of conformations of the complex. These calculations can help to rationalize the high binding affinity of this compound and to dissect the energetic contributions of different types of interactions. Furthermore, simulations can shed light on the stability of the key hydrogen bonds and hydrophobic contacts over time, providing a more dynamic picture of the ligand-receptor interaction than the static view offered by molecular docking.

Analysis of Receptor Conformational Changes upon Ligand Binding

The binding of a ligand to the estrogen receptor's ligand-binding domain (LBD) is known to induce significant conformational changes, which dictate the receptor's subsequent interaction with co-regulatory proteins and its transcriptional activity nih.gov. While direct crystallographic studies specifically for the this compound-ER complex are not widely available, its mechanism is well-understood by analogy to structurally similar selective estrogen receptor modulators (SERMs), such as 4-hydroxytamoxifen.

Upon binding, ligands like this compound, which possess a bulky side chain, sterically hinder the LBD from adopting the fully agonistic conformation. A critical structural element, helix 12 of the LBD, is repositioned in a way that it blocks the binding surface for coactivator proteins nih.gov. This altered conformation is characteristic of an antagonistic state. In contrast, binding of the natural agonist, estradiol, promotes a conformation where helix 12 seals the ligand-binding pocket and helps form a functional Activation Function-2 (AF-2) surface, facilitating the recruitment of coactivators nih.gov.

Biophysical techniques such as circular dichroism have been used to study the effects of ligands on the helical content and thermal stability of the estrogen receptor. For instance, studies on ERβ with estradiol showed partial unfolding, whereas the antagonist 4-hydroxytamoxifen did not induce this change nih.gov. The binding of a ligand and an estrogen response element (ERE) together can significantly increase the thermal stability and alpha-helical content of the receptor, though these effects differ between agonists and antagonists, reflecting the profound differences in the conformational states they induce nih.gov.

Dynamics of Protein-Ligand Interactions

The interaction between this compound and the estrogen receptor is a dynamic process governed by various non-covalent interactions. The affinity of this compound for the estrogen receptor is notably high, significantly exceeding that of its parent compound, clomiphene wikipedia.org. This enhanced binding affinity is a key factor in its potent biological activity.

Binding Affinity: (E)-4-hydroxyclomiphene, a key active metabolite of clomiphene, exhibits a high inhibitory affinity for the estrogen receptor. Studies have reported half-maximal inhibitory concentrations (IC50) in the low nanomolar range, demonstrating its potency. For comparison, the parent drug and other metabolites show significantly lower inhibitory effects nih.govresearchgate.netnih.gov. The affinity of (E)-4-hydroxyclomiphene for the ERα has been measured to be approximately 2.4 nM wikipedia.org.

Binding Affinities of Clomiphene and its Metabolites for the Estrogen Receptor α (ERα)
CompoundBinding Affinity (IC50 or Ki)Reference
(E)-Clomiphene~100 nM wikipedia.org
(E)-4-Hydroxyclomiphene2.2 nM nih.gov
(E)-4-Hydroxyclomiphene~2.4 nM wikipedia.org
(E)-4-Hydroxy-N-desethylclomiphene0.9 nM nih.gov
(E)-4-Hydroxy-N-desethylclomiphene~1.4 nM wikipedia.org

Molecular Interactions: Computational modeling and studies on analogous SERMs suggest that the 4-hydroxyl group is critical for high-affinity binding. This hydroxyl group mimics the phenolic hydroxyl of estradiol, forming a crucial hydrogen bond with specific amino acid residues within the LBD's binding pocket, such as Glutamate 353 and Arginine 394 researchgate.net. The triphenylethylene core of the molecule is stabilized within a hydrophobic pocket of the LBD. The bulky diethylaminoethyl side chain, characteristic of many SERMs, protrudes from the pocket and is responsible for the steric clash that repositions helix 12, leading to the antagonistic effect nih.gov. The dynamics of these interactions, including the flexibility of the side chain and conformational fluctuations in the protein, are essential for both the initial binding event and the ultimate biological response nih.gov.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body . PBPK models for clomiphene and its metabolites, including this compound, have been developed to understand and predict their complex pharmacokinetic profiles and the influence of genetic factors on their disposition nih.govsemanticscholar.org.

Simulation of Metabolite Disposition and Bioactivation Pathways

PBPK models have been successfully used to simulate the disposition of (E)-clomiphene and its key metabolites, (E)-4-hydroxyclomiphene ((E)-4-OH-Clom), (E)-N-desethylclomiphene, and (E)-4-hydroxy-N-desethylclomiphene nih.gov. These models confirm that clomiphene itself is a prodrug that requires metabolic activation, or bioactivation, to form its more potent hydroxylated metabolites researchgate.net.

The disposition of (E)-4-hydroxyclomiphene itself involves further metabolism. PBPK models indicate that it is degraded to (E)-4-hydroxy-N-desethylclomiphene via CYP3A4 and also metabolized by CYP2D6 to other products nih.gov. The integration of these complex metabolic pathways into a whole-body PBPK model allows for the successful description and prediction of plasma concentration-time profiles for both the parent drug and its metabolites across different patient populations nih.gov.

Prediction of Metabolic Pathway Contributions

The model-calculated fraction of (E)-clomiphene metabolized to (E)-4-hydroxyclomiphene in normal metabolizers is approximately 41% nih.gov. The subsequent elimination of the active metabolite, (E)-4-hydroxyclomiphene, is mediated by several pathways.

Predicted Metabolic Pathway Contributions for the Elimination of (E)-4-Hydroxyclomiphene in CYP2D6 Normal Metabolizers
Metabolic PathwayContributing Enzyme/ProcessPercentage of EliminationReference
MetabolismCYP2D669% nih.gov
Degradation to (E)-4-hydroxy-N-desethylclomipheneCYP3A417% nih.gov
Unspecific Hepatic ClearanceNot Specified15% nih.gov

These simulations highlight that CYP2D6 is the primary enzyme not only for the formation of (E)-4-hydroxyclomiphene but also for its subsequent degradation nih.gov. The model also captures the role of CYP3A4 in converting (E)-4-hydroxyclomiphene into the second active metabolite, (E)-4-hydroxy-N-desethylclomiphene. The ability of these models to predict the impact of drug-gene interactions (e.g., CYP2D6 polymorphisms) and drug-drug interactions (e.g., co-administration of CYP inhibitors) is crucial for understanding the variability in patient response to clomiphene therapy nih.govsemanticscholar.org.

Future Directions and Emerging Research Avenues for 4 Hydroxyclomiphene

Investigation of Unexplored Receptor Subtypes and Non-Genomic Actions

The classical mechanism of SERM action involves direct binding to nuclear estrogen receptors (ERα and ERβ) and subsequent regulation of gene transcription, a process known as genomic signaling. However, estrogens and some SERMs are also known to elicit rapid, non-genomic effects that are too swift to be explained by gene transcription. wikipedia.org These actions are often mediated by membrane-associated estrogen receptors. A key future direction for 4-hydroxyclomiphene research is to systematically investigate these non-genomic pathways and interactions with less-explored receptor subtypes.

Interactions with G Protein-Coupled Estrogen Receptor 1 (GPER1)

The G protein-coupled estrogen receptor 1 (GPER1), formerly known as GPR30, is a key mediator of rapid, non-genomic estrogenic signals. wikipedia.org It is a seven-transmembrane receptor localized to the plasma membrane and endoplasmic reticulum. wikipedia.org Upon activation by estradiol (B170435), GPER1 can trigger a variety of downstream signaling pathways, including intracellular calcium mobilization and the synthesis of phosphatidylinositol (3,4,5)-trisphosphate, independent of nuclear ERα and ERβ. wikipedia.org

Currently, direct studies investigating the interaction between this compound and GPER1 are limited. However, given that other SERMs and estrogens activate GPER1, it is a compelling hypothesis that this compound may also modulate its activity. Research has shown that GPER1 activation can influence a range of physiological processes, and in some contexts, it acts as a tumor suppressor. nih.govresearchgate.net

Future research should focus on:

Binding Affinity Studies: Determining the binding affinity of the (E)- and (Z)-isomers of this compound to GPER1.

Functional Assays: Characterizing whether this compound acts as an agonist or antagonist of GPER1 in various cell types.

Pathway Analysis: Elucidating the downstream signaling cascades activated or inhibited by this compound through GPER1.

Understanding the role of GPER1 in the pharmacological profile of this compound could reveal novel mechanisms of action and potentially explain some of its tissue-specific effects that are not fully accounted for by classical ERα and ERβ modulation.

Discovery of Novel Downstream Signaling Pathways and Cellular Networks

The primary mechanism of this compound involves competitive inhibition of estradiol binding to estrogen receptors. nih.gov The (E)-isomer, in particular, is a potent inhibitor of ER activity. nih.gov This antagonism at the receptor level is known to initiate a cascade of endocrine events, including the stimulation of gonadotropin release from the hypothalamic-pituitary axis. drugbank.com

However, the intracellular signaling networks downstream of receptor binding are complex and not fully elucidated. The ultimate cellular response to this compound is context-dependent, varying with cell type, promoter context of target genes, and the relative expression levels of ERα and ERβ. nih.gov Beyond the well-established hypothalamic-pituitary-ovarian axis, the broader impact on cellular networks in other tissues remains a critical area for discovery.

Future research should aim to:

Identify novel protein-protein interactions with the this compound-ER complex.

Map the global changes in gene expression and protein phosphorylation that occur in response to treatment.

Utilize systems biology approaches to construct comprehensive models of the cellular networks modulated by this compound.

Uncovering these novel pathways will be essential for a more complete understanding of its tissue-specific agonist and antagonist effects and for identifying new potential therapeutic applications.

Development of Advanced Analogues with Enhanced Target Selectivity

The existing isomers of this compound possess distinct pharmacological properties. For instance, studies have shown that (E)-4-hydroxyclomiphene is a strong antagonist of the estrogen receptor. nih.govresearchgate.net The synthesis of other metabolites and isomers, such as (Z)-3'-hydroxyclomiphene, has also been achieved. nih.gov This demonstrates the feasibility of chemically modifying the clomiphene scaffold.

A significant future direction is the rational design and synthesis of advanced analogues of this compound with enhanced target selectivity. The goal would be to create new chemical entities that optimize the therapeutic index by:

Improving Receptor Subtype Selectivity: Developing analogues that preferentially bind to and modulate either ERα or ERβ. This could allow for more targeted therapies, for example, maximizing beneficial effects on bone while minimizing adverse effects on uterine or breast tissue.

Separating Genomic and Non-Genomic Actions: Engineering compounds that selectively engage either nuclear (genomic) or membrane-bound (non-genomic, e.g., GPER1) receptors.

Introducing Novel Functionalities: Creating hybrid molecules that combine the ER-modulating core of this compound with other pharmacophores to achieve dual-target activity, similar to how novel cytotoxic agents have been developed from other scaffolds. nih.gov

This medicinal chemistry approach could lead to the development of next-generation SERMs with superior efficacy and safety profiles.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Mechanistic Research

The response to SERMs can vary significantly among individuals. A part of this variability can be attributed to genetic factors. For example, the formation of the highly active metabolites (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene is heavily dependent on the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, which is known for its genetic polymorphism. nih.gov Individuals with non-functional CYP2D6 alleles show substantially lower concentrations of these active metabolites, providing a biological basis for variability in treatment response. nih.gov

This pharmacogenetic link is just one piece of a larger puzzle. A comprehensive understanding of this compound's action requires the integration of multiple layers of biological data. Future research will increasingly rely on a multi-omics approach to build a holistic picture. nih.govmdpi.com

Genomics: Beyond CYP2D6, genome-wide association studies (GWAS) can identify other genetic variants that influence drug response, transport, or off-target effects.

Transcriptomics: RNA sequencing can provide a complete snapshot of the genes that are turned on or off in response to this compound in different tissues, revealing the full scope of its gene-regulatory activity. nih.gov

Proteomics: This involves the large-scale study of proteins, including their expression levels and post-translational modifications. Proteomics can identify the downstream protein effectors of this compound signaling. nih.govyoutube.com

Metabolomics: By analyzing the profile of small-molecule metabolites, researchers can understand how this compound alters cellular metabolism, providing a functional readout of its physiological impact. nih.govyoutube.com

Integrating these multi-omics datasets can lead to the discovery of novel biomarkers for predicting therapeutic response and provide a systems-level understanding of the compound's mechanism of action. nih.govnih.govresearchgate.net

Omics TechnologyApplication in this compound ResearchKey Research Questions
Genomics Identifying genetic polymorphisms affecting metabolism and response.Which genetic variants beyond CYP2D6 influence patient outcomes?
Transcriptomics Profiling global gene expression changes post-treatment.What are the unique gene signatures in responsive vs. non-responsive tissues?
Proteomics Quantifying changes in protein expression and signaling pathways.Which protein networks are modulated to produce tissue-specific effects?
Metabolomics Analyzing shifts in cellular metabolic profiles.How does this compound alter the metabolic state of target cells?

Q & A

Q. How can researchers efficiently navigate conflicting nomenclature for this compound in historical literature?

  • Methodological Answer : Cross-reference CAS Registry Numbers (e.g., 10540-29-1 for Tamoxifen analogs) and IUPAC names in databases like SciFinder or PubChem. Use text-mining tools (e.g., ChemDataExtractor) to identify synonyms in older publications. Collaborate with librarians to access specialized chemistry databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.